

Comparative study of different deuterated standards for mesalazine analysis

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Compound of Interest

Compound Name:

2-Hydroxy-5(phenyldiazenyl)benzoic acid-d5

Cat. No.:

B12419226

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A Comparative Guide to Deuterated Standards for Mesalazine Analysis

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mesalazine (5-aminosalicylic acid), a key drug for treating inflammatory bowel disease, is critical in clinical and pharmaceutical research. The use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and reproducible results. This guide provides a comparative overview of deuterated standards for mesalazine analysis, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable internal standard for their applications.

Data Presentation: Performance of Deuterated Internal Standards

While several deuterated analogs of mesalazine exist, published methodologies frequently utilize Mesalazine-d3. The following table summarizes the typical performance characteristics of an LC-MS/MS method for mesalazine quantification using a deuterated internal standard.



Performance Metric	Mesalazine with Deuterated Internal Standard
Linearity (Concentration Range)	2-1500 ng/mL[1]
Correlation Coefficient (r²)	> 0.99[2]
Intra-day Precision (%RSD)	1.60% to 8.63%[1]
Inter-day Precision (%RSD)	2.14% to 8.67%[1]
Intra-day Accuracy (%)	102.70% to 105.48%[1]
Inter-day Accuracy (%)	100.64% to 103.87%[1]
Lower Limit of Quantification (LLOQ)	1 ppb[2]
Matrix Effect	Within ±9.8%[3]

Experimental Protocols

The following are generalized experimental protocols for the quantification of mesalazine in biological matrices using a deuterated internal standard, based on established methods.[1][2] [3][4]

Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample, add 100 μ L of the internal standard solution (e.g., Mesalazine-d3 at a suitable concentration).
- Add a protein precipitating agent, such as acetonitrile or methanol.[2][4]
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)



- Chromatographic Column: A C18 column is commonly used for separation (e.g., Thermo, HyPURITY C18, 150 x 4.6 mm, 5 μm).[1]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component with an organic modifier. Examples include:
 - 10 mM ammonium acetate and methanol (85:15, v/v).[1]
 - 0.1% formic acid in water and acetonitrile (40:60, v/v).[4]
 - 0.2% formic acid in water and methanol (20:80, v/v).[3]
- Flow Rate: A flow rate of 0.5 mL/min to 1.0 mL/min is generally employed.[3][4]
- Injection Volume: Typically 10 μL.[1]
- Mass Spectrometry: A triple-quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM) is used.
 - MRM Transitions:
 - Mesalazine: m/z 154 → m/z 108[3]
 - Mesalazine-d3: m/z 213.1 → 195.1 (after derivatization)[4]

Mandatory Visualization Experimental Workflow for Mesalazine Analysis

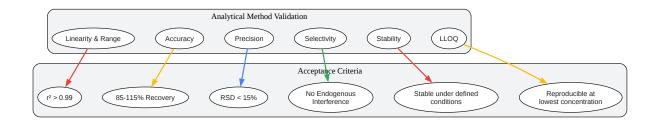


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Caption: Workflow for mesalazine quantification using a deuterated internal standard.

Logical Relationship of Analytical Method Validation



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Caption: Key parameters for analytical method validation.

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